N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide is a complex organic compound with a molecular formula of C28H27N3O3 This compound is known for its unique structure, which includes a quinoline core, an acetylated amino group, and an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide under basic conditions.
Acetylation of the Amino Group: The amino group on the phenyl ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reactions: The final coupling of the acetylated amino group with the quinoline core is achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide
- 2-(2-Isopropoxy-phenyl)-quinoline-4-carboxylic acid [4-(acetyl-methyl-amino)-phenyl]-amide
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isopropoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake.
Properties
Molecular Formula |
C28H27N3O3 |
---|---|
Molecular Weight |
453.5g/mol |
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H27N3O3/c1-18(2)34-27-12-8-6-10-23(27)26-17-24(22-9-5-7-11-25(22)30-26)28(33)29-20-13-15-21(16-14-20)31(4)19(3)32/h5-18H,1-4H3,(H,29,33) |
InChI Key |
MCHSAISUSYXQRG-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)N(C)C(=O)C |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.